molecular formula C12H7N3O2 B3351254 2-Nitrophenazine CAS No. 3442-62-4

2-Nitrophenazine

Cat. No.: B3351254
CAS No.: 3442-62-4
M. Wt: 225.2 g/mol
InChI Key: XMPQBEJBTADGKE-UHFFFAOYSA-N
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Description

2-Nitrophenazine is a nitro-substituted derivative of phenazine, a heterocyclic aromatic compound comprising two fused benzene rings and two nitrogen atoms at opposite positions. The nitro group (-NO₂) at the 2-position of the phenazine scaffold significantly alters its electronic properties, solubility, and reactivity compared to unsubstituted phenazine or its isomers.

Properties

IUPAC Name

2-nitrophenazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O2/c16-15(17)8-5-6-11-12(7-8)14-10-4-2-1-3-9(10)13-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPQBEJBTADGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187999
Record name Phenazine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3442-62-4
Record name 2-Nitrophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3442-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenazine, 2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003442624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenazine, 2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitrophenazine can be achieved through several methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Wohl–Aue method due to its efficiency and high yield. The reaction is carried out in a controlled environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, metal hydrides (e.g., sodium borohydride).

    Photochemical Conditions: Ultraviolet light, amines (e.g., tertiary amines).

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Nitrophenazine involves its interaction with biological molecules, leading to various effects:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 2-Nitrophenazine’s properties, we compare it with nitro-substituted aromatic compounds, including nitrophenazine isomers, nitroanilines, and nitrobenzenes. Key parameters include electronic effects, solubility, stability, and applications.

Table 1: Comparative Properties of this compound and Analogous Nitroaromatics

Compound Molecular Weight (g/mol) Substituent Position Solubility (Common Solvents) Key Applications Stability in Air
This compound 225.19 2 (phenazine) DMSO, DMF; low in water Antimicrobial research Moderate
1-Nitrophenazine 225.19 1 (phenazine) Similar to 2-isomer Photocatalysis studies Slightly lower
2-Nitroaniline 138.12 2 (benzene) Methanol, CH₂Cl₂ Dye intermediates Low (light-sensitive)
4-Nitroaniline 138.12 4 (benzene) Ethanol, acetone Explosives, corrosion inhibitors Moderate
Nitrobenzene 123.11 - Insoluble in water; soluble in EtOH Industrial solvent, precursor High

Key Findings:

Electronic Effects :

  • The nitro group in this compound induces strong electron-withdrawing effects, reducing electron density on the phenazine ring compared to unsubstituted phenazine. This contrasts with 2-nitroaniline, where the nitro group’s meta-directing nature influences reactivity differently in a smaller aromatic system .

Solubility :

  • This compound’s solubility in polar aprotic solvents (e.g., DMSO) aligns with nitroaromatics like 2-nitroaniline, which dissolves in methylene chloride . However, its lower water solubility compared to smaller nitro compounds (e.g., nitrobenzene) reflects its larger hydrophobic scaffold.

Stability and Reactivity: this compound exhibits moderate air stability, unlike 2-nitroaniline, which degrades under light due to its primary amine group . Nitrobenzene, lacking amine groups, is highly stable but carcinogenic.

Applications :

  • While this compound is explored for antimicrobial uses, 4-nitroaniline is widely utilized in explosives, and nitrobenzene serves as a precursor in aniline production .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrophenazine
Reactant of Route 2
Reactant of Route 2
2-Nitrophenazine

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